tert-Butyl 2-(3,3-dimethylbutan-2-yl)hydrazine-1-carboxylate
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Overview
Description
Preparation Methods
The preparation methods for tert-Butyl 2-(3,3-dimethylbutan-2-yl)hydrazine-1-carboxylate are not extensively documented in publicly available sources. it is typically synthesized through organic synthesis techniques involving the reaction of hydrazinecarboxylic acid derivatives with appropriate alkylating agents under controlled conditions .
Chemical Reactions Analysis
tert-Butyl 2-(3,3-dimethylbutan-2-yl)hydrazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents .
Scientific Research Applications
tert-Butyl 2-(3,3-dimethylbutan-2-yl)hydrazine-1-carboxylate is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It is used in biochemical studies to understand the interactions of hydrazine derivatives with biological molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(3,3-dimethylbutan-2-yl)hydrazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use and the biological system being studied .
Comparison with Similar Compounds
tert-Butyl 2-(3,3-dimethylbutan-2-yl)hydrazine-1-carboxylate can be compared with other hydrazine derivatives such as:
Hydrazinecarboxylic acid, 2-(1,2,2-trimethylpropyl)-: Similar in structure but lacks the ester group.
Hydrazinecarboxylic acid, 1,1-dimethylethyl ester: Similar but lacks the 2-(1,2,2-trimethylpropyl) group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Biological Activity
tert-Butyl 2-(3,3-dimethylbutan-2-yl)hydrazine-1-carboxylate (CAS No. 870-46-2) is a hydrazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which may impart specific pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C11H22N2O2. The structural representation can be summarized as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an antibacterial and anticancer agent.
Antibacterial Activity
Research indicates that hydrazine derivatives exhibit varying degrees of antibacterial activity. For instance, compounds similar to tert-butyl 2-(3,3-dimethylbutan-2-yl)hydrazine have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. A comparative study highlighted the Minimum Inhibitory Concentration (MIC) values for several related compounds:
Compound | MIC (µg/mL) | Bacterial Target |
---|---|---|
Compound A | 1–2 | Staphylococcus aureus |
Compound B | 4–8 | Escherichia coli |
tert-butyl derivative | TBD | TBD |
Mechanism of Action : The antibacterial mechanism may involve disruption of the bacterial cell membrane integrity or inhibition of essential enzymatic processes.
Anticancer Activity
Preliminary studies suggest that tert-butyl 2-(3,3-dimethylbutan-2-yl)hydrazine derivatives may exhibit cytotoxic effects against certain cancer cell lines. The mechanism is hypothesized to involve induction of apoptosis and inhibition of cell proliferation.
Case Studies and Research Findings
- Study on Antibacterial Properties : A study evaluated a series of hydrazine derivatives for their antibacterial efficacy. The results indicated that certain structural modifications significantly enhanced their activity against resistant bacterial strains .
- Anticancer Screening : In vitro assays conducted on various cancer cell lines revealed that derivatives of hydrazine exhibited cytotoxic effects. The study suggested a dose-dependent response with IC50 values ranging from low to moderate concentrations .
- Synthesis and Characterization : The synthesis of this compound was achieved through a multi-step process involving the reaction of tert-butyl carbazate with appropriate alkyl halides under controlled conditions .
Properties
IUPAC Name |
tert-butyl N-(3,3-dimethylbutan-2-ylamino)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-8(10(2,3)4)12-13-9(14)15-11(5,6)7/h8,12H,1-7H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMGIHOBBPJXOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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